molecular formula C10H11N3O2 B11092884 Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-

Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-

Cat. No.: B11092884
M. Wt: 205.21 g/mol
InChI Key: VAQPRKYLKXJECX-UHFFFAOYSA-N
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Description

Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines such as amino acids. For example, glycine can be used as a primary amine in this reaction . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)- is unique due to its specific quinazoline core structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-(4-oxo-1,2-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C10H11N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-5,11H,6H2,1H3,(H,12,14)

InChI Key

VAQPRKYLKXJECX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1CNC2=CC=CC=C2C1=O

Origin of Product

United States

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